molecular formula C5H2F3IN2O B15322180 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B15322180
M. Wt: 289.98 g/mol
InChI Key: AWRVKQITOPCLLX-UHFFFAOYSA-N
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Description

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed imidazole ring followed by the introduction of the trifluoromethyl group. The aldehyde functionality is then introduced through formylation reactions. Specific reaction conditions, such as the use of iodine and trifluoromethylating agents, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted imidazoles.

    Oxidation: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.

    Coupling: Biaryl or alkyne-substituted imidazoles.

Scientific Research Applications

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C5H2F3IN2O

Molecular Weight

289.98 g/mol

IUPAC Name

5-iodo-3-(trifluoromethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C5H2F3IN2O/c6-5(7,8)11-2-10-4(9)3(11)1-12/h1-2H

InChI Key

AWRVKQITOPCLLX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C(F)(F)F)C=O)I

Origin of Product

United States

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